molecular formula C14H26O8S2 B605133 Acid-PEG2-SS-PEG2-Acid CAS No. 1807539-10-1

Acid-PEG2-SS-PEG2-Acid

Cat. No. B605133
M. Wt: 386.47
InChI Key: TZKZHEPGHNBGKD-UHFFFAOYSA-N
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Description

Acid-PEG2-SS-PEG2-Acid is a cleavable 4 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains two PEG (polyethylene glycol) chains separated by a disulfide bond .


Synthesis Analysis

Acid-PEG2-SS-PEG2-Acid is a synthetic peptide that has been shown to inhibit the interaction of Protein A and Protein G . It is also a receptor activator that binds to the receptor site on the cell surface and activates it .


Molecular Structure Analysis

The molecular formula of Acid-PEG2-SS-PEG2-Acid is C14H26O8S2 . It has a molecular weight of 386.47 . The molecule contains a total of 49 bonds, including 23 non-H bonds, 2 multiple bonds, 19 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, 4 ethers (aliphatic), and 1 disulfide .


Chemical Reactions Analysis

Carboxylic acids in Acid-PEG2-SS-PEG2-Acid can be reacted with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . The disulfide bonds can be cleaved by Dithiothreitol (DTT) reagent .


Physical And Chemical Properties Analysis

Acid-PEG2-SS-PEG2-Acid has a molecular weight of 386.47 and a molecular formula of C14H26O8S2 . It is a solid substance with a white to off-white color .

Scientific Research Applications

Biocompatible and Bioreducible Micelles

Acid-PEG2-SS-PEG2-Acid derivatives have been utilized in the creation of biocompatible and bioreducible micelles. These micelles, formed from α-amino acid-based poly(disulfide urethane)s, can be used for controlled drug delivery, particularly for triggered intracellular release of drugs like doxorubicin. They exhibit effective growth inhibition in certain cell types, indicating potential for anticancer drug delivery (Lu et al., 2015).

Nanoscale Coordination Polymers for Theranostics

The compound has been instrumental in constructing nanoscale coordination polymers for cancer theranostics. This involves integrating the compound with manganese ions and dithiodiglycolic acid, creating a platform that enables efficient drug loading and release, along with enhanced magnetic resonance imaging capabilities (Zhao et al., 2017).

Transformation of Yeast Cells

Acid-PEG2-SS-PEG2-Acid is utilized in yeast cell transformation protocols, particularly in the LiAc/SS-DNA/PEG procedure. This process is significant in genetic studies, facilitating the introduction of foreign DNA into yeast cells (Gietz et al., 1995).

Polyethylene Glycol Hydrogels in Tissue Integration

This compound is also used in the development of polyethylene glycol (PEG) hydrogels, which have applications in biodegradation, hard and soft tissue integration. These hydrogels, with or without RGD modifications, exhibit varying degrees of biodegradation and influence the rate of bone regeneration and tissue integration (Thoma et al., 2011).

Stimulus-Responsive Catiomers for Gene Delivery

Acid-PEG2-SS-PEG2-Acid-based compounds are used in developing dual stimulus-responsive catiomers for gene delivery. These catiomers are designed to shed an external PEG shell under redox conditions and accelerate DNA release in acidic environments, showing promise for nonviral gene delivery applications (Cai et al., 2012).

Phase Change Materials for Thermal Energy Storage

These compounds are applied in developing composite phase change materials (PCM) using polyethylene glycol for thermal energy storage. They are used in various forms like balsa wood composites or with diatom-based biomass, demonstrating significant potential in thermal management and energy storage applications (Liu et al., 2021).

Future Directions

The future directions of Acid-PEG2-SS-PEG2-Acid research could involve its use in the development of more effective antibody-drug conjugates (ADCs). Its ability to form stable amide bonds and cleavable disulfide bonds makes it a promising candidate for ADC synthesis .

properties

IUPAC Name

3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O8S2/c15-13(16)1-3-19-5-7-21-9-11-23-24-12-10-22-8-6-20-4-2-14(17)18/h1-12H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKZHEPGHNBGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCSSCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234279
Record name 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid-PEG2-SS-PEG2-Acid

CAS RN

1807539-10-1
Record name 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807539-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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